An In-depth Technical Guide to the Physicochemical Properties of 3-(Pyrrolidin-1-ylmethyl)aniline
An In-depth Technical Guide to the Physicochemical Properties of 3-(Pyrrolidin-1-ylmethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Pyrrolidin-1-ylmethyl)aniline is a chemical compound of interest in medicinal chemistry and drug discovery. Its structure, which incorporates a substituted aniline ring, suggests its potential as a scaffold for the development of novel therapeutic agents. Aniline and its derivatives are known to be key components in a variety of biologically active molecules. A thorough understanding of the physicochemical properties of 3-(Pyrrolidin-1-ylmethyl)aniline is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a summary of the available physicochemical data, details standard experimental protocols for their determination, and discusses the potential biological relevance of this compound.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of 3-(Pyrrolidin-1-ylmethyl)aniline based on available data. It is important to note that while some experimental values are available, others like logP, pKa, and aqueous solubility would require experimental determination or computational prediction for a complete profile.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆N₂ | [1][2] |
| Molecular Weight | 176.26 g/mol | [1][2][3] |
| Melting Point | 69-70 °C | |
| Physical Form | Powder / Yellow Solid | [3] |
| CAS Number | 183365-31-3 | [1][2] |
| logP (Octanol/Water) | Not experimentally determined | |
| pKa (Acid Dissociation Constant) | Not experimentally determined | |
| Aqueous Solubility | Not experimentally determined |
Synthesis and Experimental Protocols
A comprehensive understanding of a compound's properties relies on robust experimental methods for its synthesis and characterization.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 3-(Pyrrolidin-1-ylmethyl)aniline via reductive amination.
Experimental Determination of Physicochemical Properties
Accurate experimental measurement of physicochemical properties is crucial for drug development.[4][5] The following are standard protocols that can be employed.
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Melting Point: The melting point can be determined using a calibrated melting point apparatus. A small, powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range from the point at which the first drop of liquid appears to when the entire sample has melted is recorded.
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Aqueous Solubility: The shake-flask method is the gold standard for determining solubility.[6] An excess amount of the solid compound is added to a known volume of water in a flask. The flask is then agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove undissolved solid, and the concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Octanol-Water Partition Coefficient (logP): The logP value, a measure of lipophilicity, is critical for predicting membrane permeability and overall ADME properties.[5][7]
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Shake-Flask Method: This is the traditional method for logP determination.[8] A known amount of the compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to separate the layers. The concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
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Caption: Experimental workflow for LogP determination using the shake-flask method.
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Acid Dissociation Constant (pKa): The pKa value is essential for understanding the ionization state of a compound at different physiological pH values. It can be determined by methods such as potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis. For a basic compound like 3-(Pyrrolidin-1-ylmethyl)aniline, titration with a standard acid while monitoring the pH would allow for the determination of the pKa of its conjugate acid.
Potential Biological Relevance and Signaling Pathways
The pyrrolidine ring is a versatile scaffold found in many biologically active compounds and is widely used by medicinal chemists.[9] Similarly, the aniline moiety is a common feature in molecules targeting various protein kinases. While direct biological studies on 3-(Pyrrolidin-1-ylmethyl)aniline are limited in the available literature, its structural motifs suggest potential interactions with biological systems.
For instance, many kinase inhibitors used in oncology feature aniline or related nitrogen-containing heterocyclic structures. These inhibitors often target critical signaling pathways that are deregulated in cancer, such as the PI3K/Akt/mTOR pathway.[10] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[10] The hyperactivation of this pathway is a common event in many human cancers, making it a prime target for therapeutic intervention.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for aniline derivatives.
The structural characteristics of 3-(Pyrrolidin-1-ylmethyl)aniline make it a candidate for investigation as a modulator of such pathways. Further research, including in vitro kinase assays and cell-based proliferation studies, would be necessary to elucidate its specific biological activities.
Conclusion
This technical guide provides a summary of the known physicochemical properties of 3-(Pyrrolidin-1-ylmethyl)aniline and outlines standard methodologies for the experimental determination of key, yet currently unreported, parameters. The data and protocols presented here are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating further investigation into the therapeutic potential of this and related compounds. The structural similarity to known biologically active molecules suggests that a complete characterization of its physicochemical profile is a critical step in evaluating its potential as a drug candidate.
References
- 1. scbt.com [scbt.com]
- 2. 3-[(PYRROLIDIN-1-YL)METHYL]ANILINE | CAS 183365-31-3 [matrix-fine-chemicals.com]
- 3. 3-Pyrrolidin-1-ylmethyl-aniline | 183365-31-3 [sigmaaldrich.com]
- 4. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. books.rsc.org [books.rsc.org]
- 9. iris.unipa.it [iris.unipa.it]
- 10. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
